molecular formula C14H23N B13277484 [1-(3,5-Dimethylphenyl)ethyl](2-methylpropyl)amine

[1-(3,5-Dimethylphenyl)ethyl](2-methylpropyl)amine

Cat. No.: B13277484
M. Wt: 205.34 g/mol
InChI Key: RIFWGMPHFGOZOW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of a dimethylphenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)ethylamine typically involves the alkylation of 3,5-dimethylphenylacetonitrile with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 1-(3,5-Dimethylphenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3,5-Dimethylphenyl)ethylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dimethylphenyl)ethylamine is unique due to its specific substitution pattern and the presence of both dimethylphenyl and methylpropylamine groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(3,5-dimethylphenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C14H23N/c1-10(2)9-15-13(5)14-7-11(3)6-12(4)8-14/h6-8,10,13,15H,9H2,1-5H3

InChI Key

RIFWGMPHFGOZOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)NCC(C)C)C

Origin of Product

United States

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